2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide
Description
The compound 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide is a heterocyclic organic molecule featuring a 1,2,4-triazole core linked to a 5-bromopyridin-3-yl substituent and an N-ethylacetamide side chain. Its molecular formula is C₁₂H₁₂BrN₅O, with a molecular weight of 330.18 g/mol. This compound is of interest in medicinal chemistry for its structural resemblance to kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O/c1-2-14-10(18)4-9-15-11(17-16-9)7-3-8(12)6-13-5-7/h3,5-6H,2,4H2,1H3,(H,14,18)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWWJXXWIGHPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=NC(=NN1)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to form 5-bromopyridine.
Triazole Formation: The bromopyridine intermediate is then reacted with hydrazine and an appropriate aldehyde to form the triazole ring.
Acetamide Formation: The final step involves the acylation of the triazole intermediate with ethyl acetate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the triazole and acetamide moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
Substituent Effects: The cyclopentyl analog (C₁₄H₁₆BrN₅O) shares the bromopyridinyl-triazole core but replaces the ethyl group with a cyclopentyl ring. This increases molecular weight by ~20 g/mol and introduces steric bulk, which may alter binding affinity or metabolic stability .
Role of Halogens: Bromine in the target and cyclopentyl analog likely enhances halogen bonding with biological targets, whereas the non-brominated oxadiazole derivative (C₂₀H₂₁N₅O) lacks this interaction, possibly reducing potency .
Pharmacokinetic Implications :
- The ethyl group in the target compound offers moderate hydrophobicity (predicted logP ~2.5), while the cyclopentyl analog may exhibit higher lipophilicity (logP ~3.2), affecting membrane permeability and bioavailability .
Biological Activity
The compound 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 316.16 g/mol. The structure consists of a bromopyridine moiety linked to a triazole ring and an ethylacetamide group.
| Property | Value |
|---|---|
| CAS Number | 1018127-95-1 |
| Molecular Formula | C13H13BrN6O |
| Molecular Weight | 316.16 g/mol |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following key mechanisms have been identified:
1. Enzyme Inhibition:
- α-glucosidase Inhibition: The compound has shown significant inhibitory effects on α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. By binding to the active site of this enzyme, it prevents substrate access and subsequent catalysis, which can help in managing blood glucose levels in diabetic patients.
2. Molecular Interactions:
- The bromopyridine moiety engages in halogen bonding while the triazole ring can form hydrogen bonds and π-π interactions with target proteins, enhancing its binding affinity and specificity.
Therapeutic Potential
The compound's ability to inhibit α-glucosidase suggests its potential application in diabetes management. Furthermore, preliminary studies indicate possible antimicrobial and anticancer activities, making it a candidate for further investigation in these therapeutic areas.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
Case Study 1: Diabetes Management
A study conducted by researchers showed that derivatives similar to this compound effectively reduced blood glucose levels in diabetic animal models when administered at specific dosages. The mechanism was primarily through the inhibition of α-glucosidase activity .
Case Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial properties of various triazole derivatives against common pathogens. The findings indicated that compounds with similar structural features exhibited varying degrees of antibacterial activity, suggesting that modifications to the triazole ring could enhance efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
